Methantheline bromide is classified as a tertiary amine and is categorized under anticholinergic medications. Its chemical structure features a quaternary ammonium group, which contributes to its pharmacological properties. The compound is listed under the CAS number 53-46-3 and has been studied extensively for its therapeutic effects and mechanisms of action .
The synthesis of Methantheline bromide typically involves a multi-step process. The initial step includes the reaction of diethylamine with methyl iodide to form diethylmethylamine. This intermediate is subsequently reacted with 2-(9H-xanthen-9-ylcarbonyl)oxyethyl bromide to yield Methantheline bromide .
Technical Details:
In industrial settings, the synthesis is optimized for higher yields and purity. This involves scaling up the reactions while maintaining rigorous quality control measures to ensure the final product's efficacy and safety .
Methantheline bromide primarily participates in substitution reactions due to the presence of the bromide ion. It can also undergo hydrolysis reactions when exposed to acidic or basic conditions.
Common Reagents and Conditions:
Major Products:
Methantheline bromide exerts its pharmacological effects by blocking the muscarinic actions of acetylcholine on target tissues innervated by postganglionic cholinergic nerves. This inhibition leads to reduced smooth muscle contraction and decreased glandular secretion, making it effective in treating conditions associated with excessive cholinergic activity such as peptic ulcers .
Relevant data indicate that Methantheline bromide should be stored in a cool, dry place away from light to maintain its integrity .
Methantheline bromide has significant applications in clinical settings:
Research continues into its potential applications in other areas, including studies on drug interactions and efficacy improvements through structural modifications .
Methantheline bromide (CAS 53-46-3) is a synthetic quaternary ammonium compound with the molecular formula C₂₁H₂₆BrNO₃ and a molecular weight of 420.3 g/mol [6] [7]. Its chemical structure comprises a xanthene carboxylic acid ester linked to a quaternary nitrogen moiety, specifically diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide [6]. The quaternary ammonium group (positively charged nitrogen atom) renders the molecule hydrophilic, limiting its ability to cross lipid membranes like the blood-brain barrier [5] [8]. This structural feature classifies it as an antimuscarinic agent that competitively inhibits acetylcholine at peripheral muscarinic receptors [5].
Table 1: Key Chemical Identifiers of Methantheline
Property | Value |
---|---|
Systematic IUPAC Name | Diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium; bromide |
Canonical SMILES | CCN+(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
InChI Key | PQMWYJDJHJQZDE-UHFFFAOYSA-M |
CAS Registry Number | 53-46-3 |
Molecular Formula | C₂₁H₂₆BrNO₃ |
Molecular Weight | 420.3 g/mol |
UNII Identifier | 090519SAPF |
Methantheline was developed in the mid-20th century as one of the earliest synthetic anticholinergic agents designed for gastrointestinal disorders. Marketed under the brand name Banthine® (methantheline bromide), it was introduced as a therapeutic alternative to natural alkaloids like atropine [8]. A landmark 1951 clinical study by McHardy et al. systematically evaluated its efficacy in gastroenterology, highlighting its ability to reduce gastric acid secretion and gastrointestinal motility in peptic ulcer patients [8]. This study cemented its initial clinical role as an antisecretory and antispasmodic agent. Throughout the 1950s–1960s, methantheline was also marketed under additional trade names including Vagantin® and Resobantin® [6]. However, its use declined in subsequent decades with the advent of more selective antimuscarinics and H₂-receptor antagonists, which offered improved tolerability profiles [6] [8].
Pharmacologically, methantheline is classified as a competitive muscarinic receptor antagonist. It selectively targets muscarinic acetylcholine receptors (mAChRs), particularly the M₁ and M₃ subtypes expressed in smooth muscles and exocrine glands [1] [5]. By reversibly binding to these G protein-coupled receptors, methantheline prevents acetylcholine-induced activation, thereby inhibiting downstream signaling pathways [5]. Its primary mechanisms include:
Unlike tertiary amines (e.g., atropine), methantheline’s permanent positive charge restricts central nervous system penetration, making it a peripherally selective anticholinergic [5] [8]. This property underpinned its therapeutic use for conditions like peptic ulcer disease, intestinal hypermotility, urinary incontinence, and hyperhidrosis [4] [6].
Table 2: Pharmacodynamic Targets of Methantheline
Muscarinic Receptor Subtype | Primary Tissue Localization | Functional Antagonism by Methantheline |
---|---|---|
M₁ | Gastric parietal cells, CNS | Reduced gastric acid secretion |
M₂ | Cardiac sinoatrial node | Minimal effect (lower affinity) |
M₃ | Smooth muscle, exocrine glands | Inhibition of glandular secretion; reduced GI/urinary tract motility |
M₄/M₅ | CNS | Negligible effect (limited CNS penetration) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: